molecular formula C22H30FN3O2 B6116860 1'-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide

Cat. No.: B6116860
M. Wt: 387.5 g/mol
InChI Key: RZVKHWLZMNUBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders such as epilepsy, addiction, and anxiety.

Mechanism of Action

1'-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to a decrease in neuronal activity and a reduction in seizures and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. It also increases the levels of other neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1'-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide is its specificity for the GABA-AT enzyme. This makes it an ideal tool for studying the role of GABA in neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1'-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide in neurological research. One potential application is in the treatment of epilepsy, where it could be used as an adjunct therapy to current antiepileptic drugs. Another potential application is in the treatment of addiction, where it could be used to reduce drug-seeking behavior. Additionally, this compound could be used to study the role of GABA in other neurological disorders such as anxiety and depression.

Synthesis Methods

1'-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multistep process that involves the reaction of several chemical reagents. The synthesis process involves the coupling of 2-fluorobenzylamine with 1,4'-bipiperidine-3-carboxylic acid, followed by the protection of the amine group with the cyclopropylcarbonyl group. The final product is obtained after the deprotection of the amine group.

Scientific Research Applications

1'-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its therapeutic potential in neurological disorders. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. Studies have shown that this compound can reduce seizures in animal models of epilepsy and can also reduce drug-seeking behavior in animal models of addiction.

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O2/c23-20-6-2-1-4-17(20)14-24-21(27)18-5-3-11-26(15-18)19-9-12-25(13-10-19)22(28)16-7-8-16/h1-2,4,6,16,18-19H,3,5,7-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKHWLZMNUBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.